
1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide” is a small molecule inhibitor. It’s a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology .
Synthesis Analysis
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Due to this, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis
The molecular formula of “this compound” is C17H18N2O4S and its molecular weight is 346.4.Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Wissenschaftliche Forschungsanwendungen
Antagonistic Properties
Substituted indole carboxamides, including compounds structurally related to 1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide, have been identified as potent antagonists of peptidoleukotrienes. These compounds show promise in inhibiting leukotriene receptors, which are significant in the pathology of asthma and other inflammatory diseases. This was demonstrated in a study by Jacobs et al. (1993), where the compound exhibited notable affinity for leukotriene receptors and effectiveness in an asthma model in guinea pigs (Jacobs et al., 1993).
Structure-Activity Relationships
The structure-activity relationships of similar compounds have been extensively studied. For instance, Jacobs et al. (1994) explored various fluorinated indole carboxamides, leading to the discovery of compounds with high affinity for leukotriene receptors. These studies help in understanding how slight modifications in chemical structure can significantly impact biological activity (Jacobs et al., 1994).
Synthesis and Conformation
The synthesis and conformation of related compounds have also been a subject of study. For example, the work by Banerjee et al. (2002) focused on the crystal structure and molecular conformation of a similar sulfonyl indoline compound, providing insights into its potential as an antineoplastic agent (Banerjee et al., 2002).
Applications in Alkaloid Synthesis
Sulfone-substituted indolizines, derived from beta-sulfonyl enamines, show potential utility in alkaloid synthesis. Michael et al. (2004) explored this aspect, indicating the relevance of these compounds in creating complex molecular architectures, which can be important in pharmaceutical research (Michael et al., 2004).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in various biological activities . The exact nature of these interactions and changes would depend on the specific targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The wide range of biological activities associated with indole derivatives suggests that their effects at the molecular and cellular level are diverse and significant .
Eigenschaften
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-9-13(7-8-16(11)23-2)24(21,22)19-14-6-4-3-5-12(14)10-15(19)17(18)20/h3-9,15H,10H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOMLPQGKKYBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B3000481.png)
![3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B3000483.png)
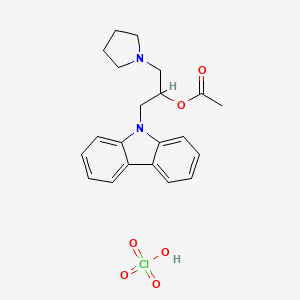
![2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid](/img/structure/B3000485.png)

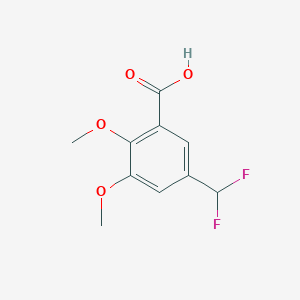
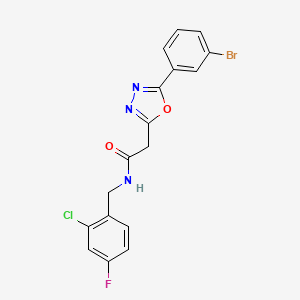
![3-(2-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3000491.png)
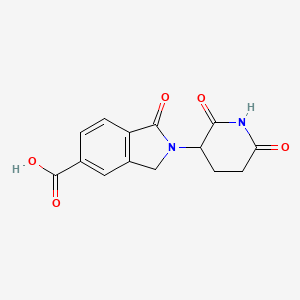
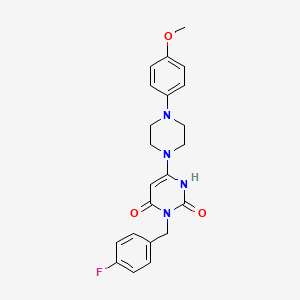

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)
